Hydrate State: Anhydrous vs. Dihydrate Forms
The target 3-(3-chlorophenyl) compound is supplied by vendors including AKSci and Leyan in anhydrous form (MF C₉H₅ClN₂O₂, MW 208.60), whereas the para-substituted 3-(4-chlorophenyl) isomer is predominantly available as the dihydrate (MF C₉H₅ClN₂O₂·2H₂O, MW 244.63) from ChemBridge, CymitQuimica, and MolCore. This reflects a fundamental difference in hydrate formation energetics between the two positional isomers . The Palazzo et al. (1979) study demonstrated that 3-aryl-1,2,4-oxadiazole-5-carbaldehydes are broadly susceptible to hydrate stabilization, but the extent of hydration is modulated by the aryl substituent [1]. For procurement, the anhydrous form of the meta isomer eliminates the need to correct for water mass in stoichiometric calculations, reducing weighing errors of up to 14.7% that can occur if a dihydrate is mistakenly assumed anhydrous.
| Evidence Dimension | Commercial hydrate state / formula weight |
|---|---|
| Target Compound Data | Anhydrous: C₉H₅ClN₂O₂, MW = 208.60 (AKSci 4325FT, Leyan 2239343) |
| Comparator Or Baseline | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde dihydrate: C₉H₅ClN₂O₂·2H₂O, MW = 244.63 (ChemBridge 4012314, CymitQuimica) |
| Quantified Difference | ΔMW = 36.03 (14.7% mass attributable to water of crystallization in the para isomer dihydrate) |
| Conditions | Ambient storage; commercial specification as per vendor SDS and certificate of analysis |
Why This Matters
The anhydrous form of the meta isomer simplifies gravimetric preparation of reaction mixtures and removes ambiguity about effective aldehyde concentration in solution-phase chemistry.
- [1] Palazzo, G., Baiocchi, L., & Picconi, G. (1979). 1,2,4-Oxadiazoles. X. Aryl-1,2,4-oxadiazolecarbaldehydes. Journal of Heterocyclic Chemistry, 16(7), 1469–1475. View Source
